molecular formula C9H8Br2ClNO B11990139 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide CAS No. 98028-03-6

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide

Cat. No.: B11990139
CAS No.: 98028-03-6
M. Wt: 341.42 g/mol
InChI Key: KEJWNLSGBDSWGF-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H8Br2ClNO and a molecular weight of 341.431 g/mol . This compound is characterized by the presence of chloro, dibromo, and methyl substituents on a phenylacetamide backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide typically involves the reaction of 2,4-dibromo-6-methylaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the amide group can yield amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The chloro and dibromo substituents enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound can interfere with metabolic pathways, making it useful in studying biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and dibromo groups enhances its reactivity and binding affinity, making it a valuable compound in research and industrial applications .

Properties

CAS No.

98028-03-6

Molecular Formula

C9H8Br2ClNO

Molecular Weight

341.42 g/mol

IUPAC Name

2-chloro-N-(2,4-dibromo-6-methylphenyl)acetamide

InChI

InChI=1S/C9H8Br2ClNO/c1-5-2-6(10)3-7(11)9(5)13-8(14)4-12/h2-3H,4H2,1H3,(H,13,14)

InChI Key

KEJWNLSGBDSWGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)CCl)Br)Br

Origin of Product

United States

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